molecular formula C9H8N2O2 B1321980 Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 394223-19-9

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1321980
M. Wt: 176.17 g/mol
InChI Key: BXBHZLHTTHMUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound that can be synthesized through various chemical reactions and has potential applications in medicinal chemistry. The compound is characterized by the presence of a pyrrolopyridine core, which is a fused heterocyclic structure consisting of a pyrrole ring joined to a pyridine ring. This core structure is of interest due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported through different methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Additionally, novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . These methods highlight the versatility of catalytic systems in constructing complex pyrrolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of related pyrrolopyridine derivatives has been characterized using various techniques. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was determined through single crystal X-ray diffraction studies . This technique is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives can be manipulated to produce a wide range of compounds. For instance, the catalytic reduction of pyridinium ylides leads to methyl 4-piperidinopyrrole-2-carboxylates . Moreover, the cyclization reaction of certain starting pyrrolidine derivatives yields polysubstituted methyl pyrrolidine-2-carboxylate derivatives with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The acid dissociation constants of some methyl pyrrolidine-2-carboxylate derivatives have been determined, providing insight into their chemical behavior in different pH environments . Additionally, the antimicrobial activity of these compounds has been evaluated, demonstrating their potential as therapeutic agents .

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field : Cancer Research
  • Summary of the Application : Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds .
  • Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Antiviral Applications

  • Specific Scientific Field : Virology
  • Summary of the Application : Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been found to inhibit HIV-1 .
  • Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures vary depending on the specific derivative and the nature of the virus being targeted .
  • Results or Outcomes : While specific results and outcomes are not available, the inhibition of HIV-1 suggests potential antiviral applications .

Antidiabetic Applications

  • Specific Scientific Field : Endocrinology
  • Summary of the Application : Some compounds related to 1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels .
  • Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures would depend on the specific compound and the nature of the diabetes being treated .
  • Results or Outcomes : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Antifungal Applications

  • Specific Scientific Field : Mycology
  • Summary of the Application : Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been found to exhibit antifungal properties .
  • Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures vary depending on the specific derivative and the nature of the fungus being targeted .
  • Results or Outcomes : While specific results and outcomes are not available, the antifungal properties suggest potential applications in the treatment of fungal infections .

Analgesic Applications

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : Some compounds related to 1H-pyrrolo[2,3-b]pyridine have been found to exhibit analgesic (pain-relieving) effects .
  • Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures would depend on the specific compound and the nature of the pain being treated .
  • Results or Outcomes : These compounds may find application in the treatment of conditions involving chronic pain .

Safety And Hazards

The compound is classified as a combustible solid . It does not have a flash point . The compound is sold “as-is” without any warranty of fitness for a particular purpose .

Future Directions

The future directions of research on “Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate” and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of cancers.

properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBHZLHTTHMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624303
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

394223-19-9
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394223-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to ethyl 4-azaindole-2-carboxylate 4a (42.3 mmol) in MeOH (50 mL), K2CO3 (1.20 equiv, 50.7 mmol) and stir the suspension with heating to 55° C. for 1 h. Monitor the reaction by tlc (Et2O/hept). When complete, concentrate the reaction in vacuo, dilute with H2O and stir for 15 min. Collect the solid by filtration and dry in a vacuum oven at 65° C. for 3 h to afford about 90% to about 100% of the desired methyl 4-azaindole-2-carboxylate 5a.
Quantity
42.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
50.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Citations

For This Compound
2
Citations
T Ohashi, Y Tanaka, Z Shiokawa, H Banno… - Bioorganic & medicinal …, 2015 - Elsevier
As we previously reported, N-methylpyrrolo[3,2-c]pyridine derivatives 1 (TAK-441) was discovered as a clinical candidate of hedgehog (Hh) signaling inhibitor by modification of the …
Number of citations: 5 www.sciencedirect.com
T Ohashi - JOURNAL OF SYNTHETIC …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.